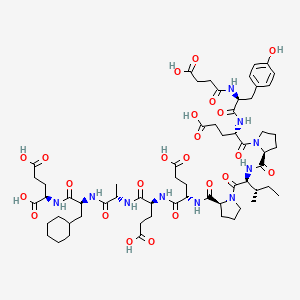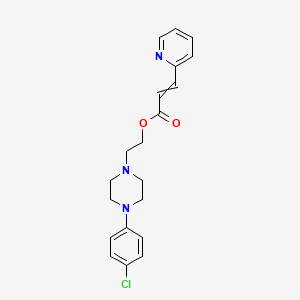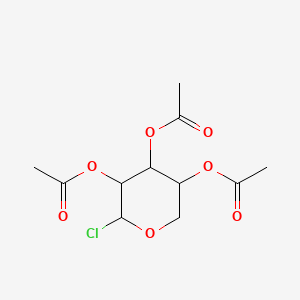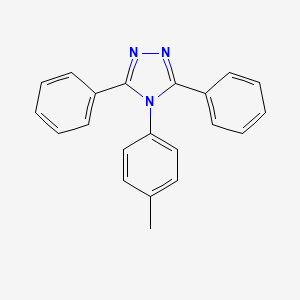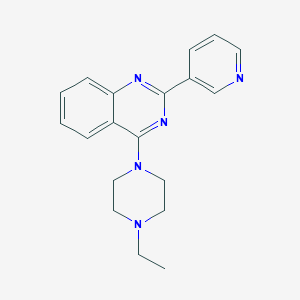
3-hydrazinyl-N-(3-methoxyphenyl)-3-oxopropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydrazinyl-N-(3-methoxyphenyl)-3-oxopropanamide is an organic compound that features a hydrazine functional group attached to a methoxyphenyl-substituted oxopropanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydrazinyl-N-(3-methoxyphenyl)-3-oxopropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and hydrazine hydrate.
Formation of Hydrazone: 3-methoxybenzaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.
Acylation: The hydrazone is then acylated using an appropriate acylating agent, such as acetic anhydride, to yield this compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-hydrazinyl-N-(3-methoxyphenyl)-3-oxopropanamide can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions may involve strong acids or bases, depending on the desired functional group.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
3-hydrazinyl-N-(3-methoxyphenyl)-3-oxopropanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its hydrazine moiety, which can interact with biological targets.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-hydrazinyl-N-(3-methoxyphenyl)-3-oxopropanamide involves its interaction with molecular targets through its hydrazine and carbonyl groups. These functional groups can form covalent bonds or hydrogen bonds with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-hydrazinyl-N-(3-hydroxyphenyl)-3-oxopropanamide: Similar structure but with a hydroxy group instead of a methoxy group.
3-hydrazinyl-N-(4-methoxyphenyl)-3-oxopropanamide: Similar structure but with the methoxy group in the para position.
3-hydrazinyl-N-(3-methoxyphenyl)-2-oxopropanamide: Similar structure but with a different position of the carbonyl group.
Uniqueness
3-hydrazinyl-N-(3-methoxyphenyl)-3-oxopropanamide is unique due to the specific positioning of the methoxy group and the hydrazine moiety, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific research applications where these functional groups play a critical role.
Propriétés
Numéro CAS |
15116-39-9 |
|---|---|
Formule moléculaire |
C10H13N3O3 |
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
3-hydrazinyl-N-(3-methoxyphenyl)-3-oxopropanamide |
InChI |
InChI=1S/C10H13N3O3/c1-16-8-4-2-3-7(5-8)12-9(14)6-10(15)13-11/h2-5H,6,11H2,1H3,(H,12,14)(H,13,15) |
Clé InChI |
LYWRJHUYQBWTGK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NC(=O)CC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-(3-Chlorophenyl)-13-[(2-chlorophenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14157650.png)
![2-[Bis(2-sulfanylethyl)amino]ethanethiol](/img/structure/B14157660.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14157666.png)
![N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B14157670.png)
![1'-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B14157675.png)


![3-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14157691.png)
![N-{(E)-[1-(4-bromophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-3-sulfoalanine](/img/structure/B14157699.png)
